
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide is a compound that belongs to the sulfonamide class, which is known for its wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of sulfonamides has been extensively studied for their potential therapeutic applications, including antibacterial properties and enzyme inhibition, which could be relevant for diseases like Alzheimer's .
Synthesis Analysis
The synthesis
Scientific Research Applications
Synthesis and Characterization
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide and its derivatives have been a focal point in the synthesis and structural characterization within the chemical research community. A notable study involved synthesizing a compound closely related to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide, where the process entailed a reaction of benzene sulfonyl chloride with specific amines, leading to the creation of N-substituted benzene sulfonamide. The compounds were thoroughly characterized using techniques such as IR, 1H NMR, and mass spectral data, underscoring the complexity and precision involved in the synthesis of such chemical entities (Hayun et al., 2012).
Biological Activities and Enzyme Inhibition
The biological activities of sulfonamide derivatives have been extensively explored, revealing a diverse range of bioactivities. In particular, certain N-substituted sulfonamides synthesized through meticulous chemical processes demonstrated significant inhibitory effects on vital enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. This was evidenced by their prominent activity against acetylcholinesterase enzyme, indicating their potential in biomedical applications and drug development (A. Fatima et al., 2013).
In another study, compounds synthesized from sulfonamide showed promise as inhibitors of carbonic anhydrases I, II, IV, and XII, with some exhibiting nanomolar half maximal inhibitory concentrations. This highlights the potent inhibitory capabilities of these sulfonamide derivatives and their potential application in therapeutic areas requiring the modulation of carbonic anhydrase activity (C. Supuran et al., 2013).
Antitumor and Anticonvulsant Properties
The exploration of sulfonamide derivatives in cancer research has revealed the antitumor properties of these compounds. A study illustrated the spectrum of activity of certain diarylsulfonylureas against specific lymphosarcoma cell lines, revealing the potential of sulfonamide derivatives as cancer chemotherapeutic agents (F. Mohamadi et al., 1992). Additionally, the anticonvulsant activities of certain thiophene-2-sulfonamides were documented, showing promising results in increasing cerebral blood flow in animal models without causing unacceptable levels of diuresis, indicating their potential application in neurological disorders (I. T. Barnish et al., 1981).
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-22-15-5-2-4-14(12-15)16(19-7-9-23-10-8-19)13-18-25(20,21)17-6-3-11-24-17/h2-6,11-12,16,18H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVXMTYEFZUOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)
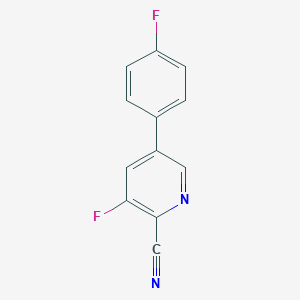

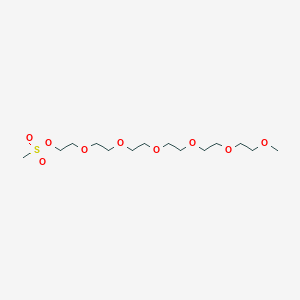
![Diethyl 5-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2554326.png)
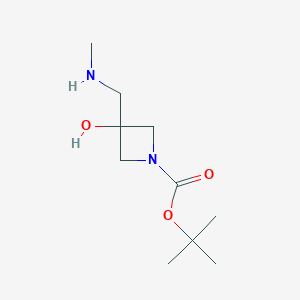
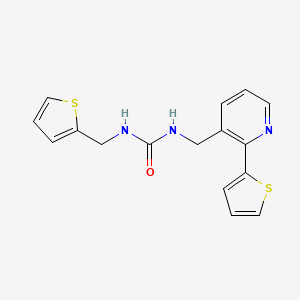

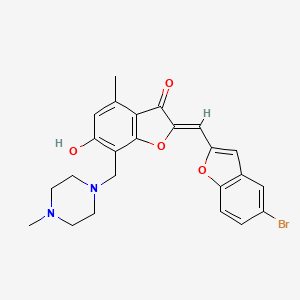
![2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B2554333.png)
![2,4-Dimethyl-5-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3-thiazole](/img/structure/B2554334.png)
![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime](/img/structure/B2554336.png)
